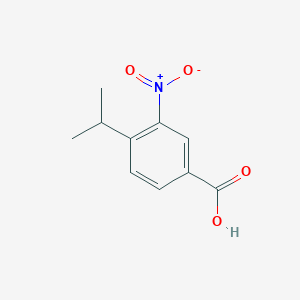

4-Isopropyl-3-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Isopropyl-3-nitrobenzoic acid, also known as PIBA, is a chemical compound that has been extensively studied for its potential applications in the field of organic chemistry. It is a yellow crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform. The compound has a molecular formula of C10H9NO4 and a molecular weight of 215.18 g/mol.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Applications

Modulation of Kynurenine Pathway :

- Compounds similar to 4-Isopropyl-3-nitrobenzoic acid have shown the ability to modulate the kynurenine pathway, which is crucial in neuroprotection. The modulation can lead to increased levels of kynurenine and kynurenic acid in the brain, showing potential in sedative and anticonvulsant activities (Pellicciari et al., 1994).

Attenuation of Neurotoxicity :

- Certain nitrobenzoic acid derivatives have shown to attenuate neurotoxicity caused by specific toxins, suggesting their potential in mitigating neurodegenerative conditions (Beal et al., 1995).

Anti-inflammatory and Antioxidant Applications

Inhibition of Inflammatory Responses :

- Isoxazoline-acylhydrazone derivatives, related to nitrobenzoic acids, have demonstrated the ability to inhibit inflammatory responses, reduce cytokine levels, and inhibit mast cell degranulation, suggesting potential anti-inflammatory applications (Mota et al., 2019).

Antioxidative and Anti-apoptotic Roles :

- Certain compounds, including those with nitro-aromatic structures, have shown antioxidative and anti-apoptotic roles, indicating their potential in mitigating oxidative stress-related diseases (Zhou et al., 2020).

Metabolic and Enzyme-Related Applications

Induction of Hepatic Enzymes :

- Nitrated polycyclic aromatic hydrocarbons, similar to nitrobenzoic acids, have been observed to induce certain hepatic enzymes in rats, which can be crucial in understanding the detoxification and metabolism processes in the liver (Chou et al., 1987).

Metabolic Biotransformations :

- Metabolites of certain nitro-imidazole derivatives, structurally related to nitrobenzoic acids, have shown significant biotransformations involving different molecular chains, indicating the metabolic pathways and interactions these compounds can undergo (Assandri et al., 1978).

Wirkmechanismus

Target of Action

4-Isopropyl-3-nitrobenzoic acid, also known as 3-nitro-4-propan-2-ylbenzoic acid, is a nitroaromatic compound . Nitroaromatic compounds are a very important class of nitrogen derivatives Nitro compounds are known to interact with various biochemical pathways and processes .

Mode of Action

The nitro group, − NO 2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm − 1 and 1375cm − 1 .

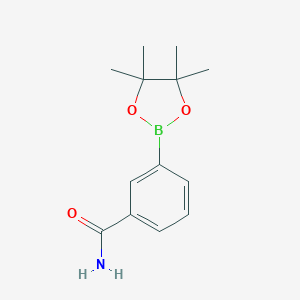

Biochemical Pathways

The Suzuki–Miyaura (SM) coupling reaction is one of the biochemical pathways that involve organoboron reagents, such as this compound . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

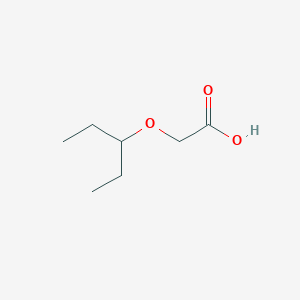

Pharmacokinetics

The water solubility of nitro compounds is generally low . For example, a saturated solution of nitromethane in water is less than 10% by weight . This property could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.

Result of Action

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . This process results in the formation of new compounds with potentially different properties and effects.

Action Environment

The action environment of this compound can be influenced by various factors. For instance, the Suzuki–Miyaura coupling reaction, which involves this compound, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium ( II) complexes, also contribute to the reaction conditions .

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of 4-Isopropyl-3-nitrobenzoic acid could involve further exploration of its synthesis, reactivity, and potential applications. For instance, the role of polymorphs in understanding and controlling the crystallization process from solution of an organic acid–base system is reported .

Eigenschaften

IUPAC Name |

3-nitro-4-propan-2-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-6(2)8-4-3-7(10(12)13)5-9(8)11(14)15/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMBAGATQNUECC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174482-81-6 |

Source

|

| Record name | 3-nitro-4-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Ethoxy-5-fluoro-2-pyrimidinyl)oxy]acetaldehyde](/img/structure/B71326.png)

![2-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]thiophene-5-carboxylic acid](/img/structure/B71327.png)

![cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)](/img/structure/B71336.png)

![Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B71343.png)

![2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile](/img/structure/B71346.png)

![8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B71347.png)

![[4-(Pyrid-2-yloxy)phenyl]methanol](/img/structure/B71354.png)